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Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration of the Trk (Tropomyosin receptor kinase) inhibitor, AZD6918, in mouse xenograft

models of neuroblastoma. The information is compiled from preclinical studies and is intended

to guide researchers in designing and executing similar experiments.

Introduction
AZD6918 is an orally available and selective inhibitor of Trk tyrosine kinases.[1][2] The Trk

family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are activated by

neurotrophins and play a crucial role in the growth and survival of tumor cells in various

cancers, including neuroblastoma.[3][4] AZD6918 functions by binding to Trk, thereby

preventing neurotrophin-Trk interaction and subsequent activation of downstream signaling

pathways. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that express

Trk.[3] In preclinical neuroblastoma models, AZD6918 has been shown to enhance the anti-

tumor effects of conventional chemotherapy agents like etoposide, even when it does not

exhibit significant single-agent efficacy in vivo.[3][5]

Mechanism of Action: Trk Signaling Inhibition
AZD6918 targets the Trk signaling pathway. In neuroblastoma, the Brain-Derived Neurotrophic

Factor (BDNF)/TrkB pathway is often implicated in promoting cell survival and

chemoresistance. Upon BDNF binding, TrkB dimerizes and autophosphorylates, initiating a
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cascade of downstream signaling events. Key among these are the PI3K/Akt/mTOR and MAPK

pathways, which regulate cell proliferation, survival, and differentiation. AZD6918's inhibition of

TrkB phosphorylation effectively blocks these downstream signals, leading to reduced tumor

cell viability and an increased sensitivity to cytotoxic drugs.
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Figure 1: AZD6918 Mechanism of Action.
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Data Presentation: In Vivo Efficacy of AZD6918 in
Neuroblastoma Xenografts
The following tables summarize the quantitative data from a key preclinical study evaluating

AZD6918 as a single agent and in combination with etoposide in a TB3 neuroblastoma mouse

xenograft model.[3]

Table 1: Single Agent Activity of AZD6918 on Tumor Growth

Treatment
Group

Dose
Administration
Route

Schedule
Day 29 Tumor
Growth
Inhibition (%)

Vehicle Control - Oral Gavage
Twice a day, 7

days/week
0

AZD6918 70 mg/kg Oral Gavage
Twice a day, 7

days/week
17

AZD6918 100 mg/kg Oral Gavage
Twice a day, 7

days/week

Not statistically

significant

Table 2: Combination Therapy of AZD6918 and Etoposide on Tumor Growth
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Treatment
Group

Dose
Administration
Route

Schedule
Day 29 Tumor
Growth
Inhibition (%)

Vehicle Control - - - 0

Etoposide 10 mg/kg Intraperitoneal 3 times/week
Not statistically

significant

AZD6918 +

Etoposide

70 mg/kg + 10

mg/kg

Oral Gavage +

Intraperitoneal

AZD6918: Twice

a day, 7

days/week;

Etoposide: 3

times/week

40

Etoposide 20 mg/kg Intraperitoneal 3 times/week 68

AZD6918 +

Etoposide

70 mg/kg + 20

mg/kg

Oral Gavage +

Intraperitoneal

AZD6918: Twice

a day, 7

days/week;

Etoposide: 3

times/week

88

Table 3: Effect of AZD6918 and Etoposide Combination on Median Survival

Treatment Group Dose Median Survival (days)

Control - 22

Etoposide 10 mg/kg 32.5

AZD6918 70 mg/kg 24.5

AZD6918 + Etoposide 70 mg/kg + 10 mg/kg 34

Experimental Protocols
The following protocols are based on the methodology described by Li et al. (2015) for

establishing and treating a neuroblastoma xenograft model with AZD6918.[3]
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Protocol 1: Establishment of Neuroblastoma Xenografts
1. Cell Line and Culture:

Cell Line: TB3 human neuroblastoma cells (TrkB-expressing).

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

Species: Athymic nude mice (nu/nu).

Sex: Female.

Age: 4-5 weeks.

3. Tumor Cell Implantation:

Harvest TB3 cells during the logarithmic growth phase.

Wash the cells with Hank's Balanced Salt Solution (HBSS).

Resuspend the cells in a 1:1 mixture of HBSS and Matrigel.

Inject 100 µL of the cell suspension, containing 4 x 10^6 cells, subcutaneously into the right

flank of each mouse.

4. Tumor Growth Monitoring:

Monitor the mice for tumor formation.

Measure tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (length x width²) / 2.

Initiate treatment when tumors reach an approximate volume of 200 mm³.
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Figure 2: Neuroblastoma Xenograft Establishment Workflow.
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Protocol 2: Preparation and Administration of AZD6918
and Etoposide
1. Preparation of AZD6918 for Oral Gavage:

AZD6918 is a hydrophobic compound. A common vehicle for oral gavage of such

compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and

1% Tween-80 in saline.

To prepare, weigh the required amount of AZD6918 and suspend it in the vehicle to achieve

the desired concentration for dosing (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse

receiving 0.2 mL).

Ensure the suspension is homogenous by vortexing or sonicating before each

administration.

2. Preparation of Etoposide for Intraperitoneal Injection:

Etoposide can be diluted in sterile saline to the desired concentration for injection (e.g., 1

mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

3. Administration Schedule:

AZD6918: Administer orally via gavage twice daily, seven days a week.

Etoposide: Administer via intraperitoneal injection three times a week.

Combination Therapy: On the days of etoposide administration, it is recommended to

administer one of the daily AZD6918 doses prior to the etoposide injection to ensure the Trk

inhibitor is present at the time of chemotherapy.

4. Efficacy Assessment:

Continue to monitor tumor volume throughout the treatment period.

Monitor animal body weight and overall health as indicators of toxicity.
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At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g.,

Western blotting for p-TrkB, p-Akt).

Kaplan-Meier survival analysis can also be performed.
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Figure 3: Combination Dosing Schedule.

Conclusion
The administration of AZD6918 in combination with etoposide demonstrates a significant

enhancement of anti-tumor activity in a neuroblastoma xenograft model.[3] The protocols

outlined above provide a detailed methodology for replicating these findings and for further

investigation into the therapeutic potential of Trk inhibitors in neuroblastoma and other Trk-

dependent malignancies. Careful adherence to these protocols will ensure the generation of

robust and reproducible preclinical data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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